

6-Methoxyquinoline-3-carboxylic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1355483

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An In-Depth Technical Guide to 6-Methoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **6-Methoxyquinoline-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates its core physicochemical properties, provides a detailed, adaptable synthesis protocol, and explores its potential applications, with a particular focus on its role as a scaffold for kinase inhibitors. Furthermore, this guide includes detailed experimental protocols for assessing its biological activity, alongside essential safety and handling information. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their scientific endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.^[1] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.^[1] The carboxylic acid moiety, particularly at the 3-position, often enhances a compound's ability to form crucial hydrogen bonds with biological targets, a key interaction for modulating protein function.^[1]

6-Methoxyquinoline-3-carboxylic acid, the subject of this guide, combines the established pharmacological importance of the quinoline scaffold with the electronic influence of a methoxy group and the interactive potential of a carboxylic acid. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.

Physicochemical Properties and Identification

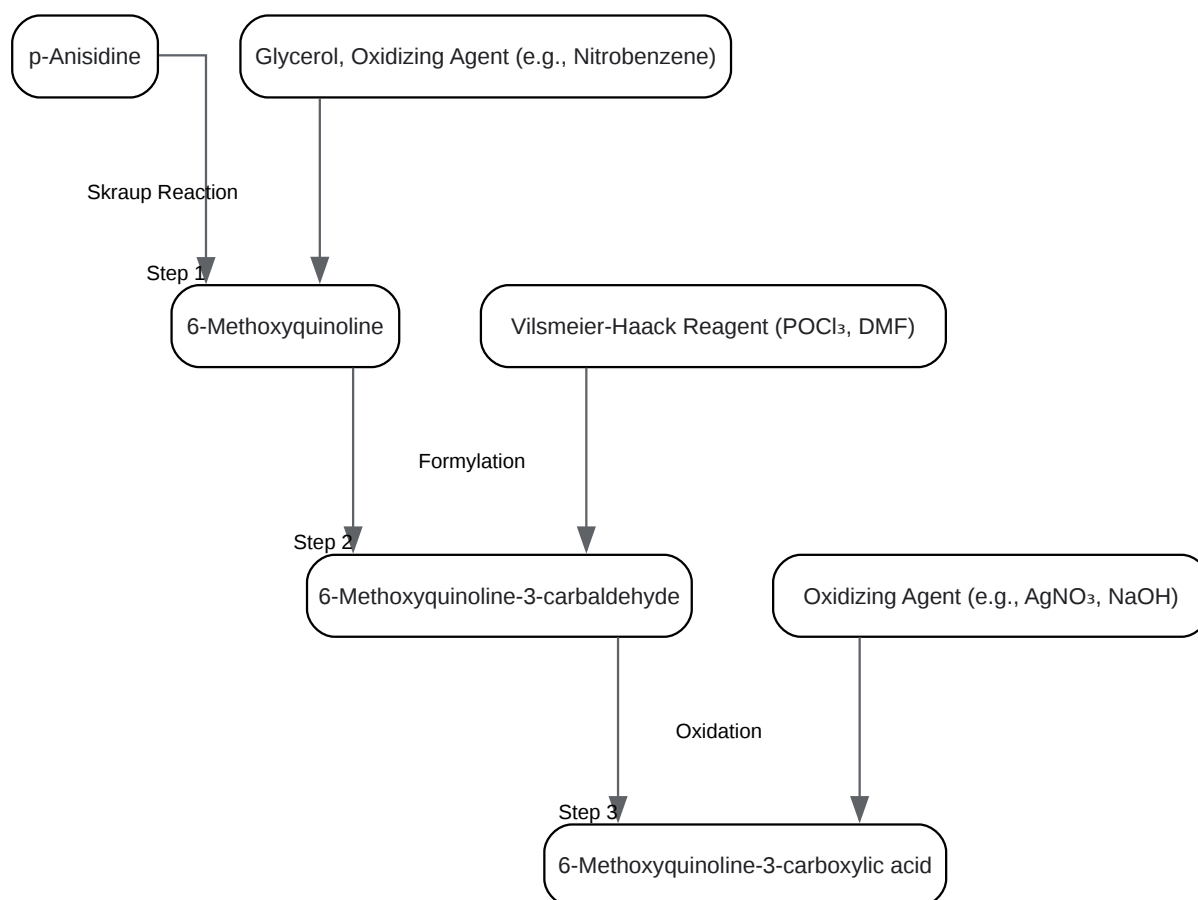
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key identifiers and properties of **6-Methoxyquinoline-3-carboxylic acid** are summarized below.

Property	Value	Source
CAS Number	71082-47-8	^[2] ^[3]
Molecular Formula	C ₁₁ H ₉ NO ₃	^[2]
Molecular Weight	203.19 g/mol	^[2] ^[3]
IUPAC Name	6-methoxyquinoline-3-carboxylic acid	^[2]
Appearance	Solid (form may vary)	^[3]
Canonical SMILES	<chem>COC1=CC2=CC(=CN=C2C=C1)C(=O)O</chem>	^[2]
InChI Key	QSFFBQNKTKUMKNW-UHFFFAOYSA-N	^[2]

Synthesis of 6-Methoxyquinoline-3-carboxylic acid: An Adapted Protocol

While a direct, experimentally verified protocol for the synthesis of **6-Methoxyquinoline-3-carboxylic acid** is not readily available in the peer-reviewed literature, a robust synthesis can be adapted from established methods for closely related quinoline-3-carboxylic acid derivatives. The following multi-step protocol is based on the synthesis of 2-chloro-6-methoxyquinoline-3-carboxylic acid, a key precursor.[4] This proposed pathway involves the initial synthesis of a quinoline core via a Skraup or related reaction, followed by functional group manipulations to yield the desired product.

Diagram of Proposed Synthesis Pathway



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Caption: Proposed synthetic route to **6-Methoxyquinoline-3-carboxylic acid**.

Step-by-Step Experimental Protocol (Adapted)

Step 1: Synthesis of 6-Methoxyquinoline (Adapted from Skraup Synthesis)[5][6]

- Rationale: The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.
- Materials: p-Anisidine, glycerol, p-nitroanisole (oxidizing agent), ferrous sulfate, boric acid, concentrated sulfuric acid, sodium hydroxide solution, ethyl acetate.[5]
- Procedure:
 - In a multi-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine p-anisidine, glycerol, p-nitroanisole, ferrous sulfate, and boric acid.
 - Slowly add concentrated sulfuric acid dropwise while stirring. The temperature will spontaneously rise.
 - After the addition is complete, heat the mixture to 140°C and reflux for 8-8.5 hours.[5]
 - Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.[5]
 - Work up the reaction mixture by removing any resinous material, filtering the solid, and washing with distilled water followed by ethyl acetate.
 - Extract the aqueous phase with ethyl acetate and combine all organic phases.
 - Remove the ethyl acetate via reduced pressure distillation to obtain crude 6-methoxyquinoline. Purify by column chromatography or distillation.

Step 2: Formylation to 6-Methoxyquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)[7]

- Rationale: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic rings.

- Materials: 6-Methoxyquinoline, phosphorus oxychloride (POCl_3), N,N-dimethylformamide (DMF), sodium hydrogen carbonate solution.[7]
- Procedure:
 - Prepare the Vilsmeier reagent by slowly adding POCl_3 to ice-cold DMF with stirring.
 - Add the 6-methoxyquinoline to the Vilsmeier reagent.
 - Heat the reaction mixture in a water bath for several hours (e.g., 4 hours).[7]
 - Cool the mixture and pour it onto crushed ice.
 - Neutralize with a saturated sodium hydrogen carbonate solution.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography.

Step 3: Oxidation to **6-Methoxyquinoline-3-carboxylic acid**[4]

- Rationale: This step utilizes a mild oxidizing agent to convert the aldehyde to a carboxylic acid without over-oxidizing the quinoline ring.
- Materials: 6-Methoxyquinoline-3-carbaldehyde, silver nitrate (AgNO_3), sodium hydroxide (NaOH), ethanol, hydrochloric acid (HCl).[4]
- Procedure:
 - Suspend the 6-methoxyquinoline-3-carbaldehyde in ethanol.
 - Add a warm solution of silver nitrate in ethanol.
 - Add a solution of sodium hydroxide in aqueous ethanol dropwise with vigorous stirring at room temperature.
 - Stir the reaction mixture for 12 hours.

- Filter the reaction mixture through Celite to remove silver salts.
- Remove the solvent by rotary evaporation.
- Dissolve the resulting sodium salt in water and acidify with 15% aqueous HCl to a pH of 1.
[\[4\]](#)
- Filter the resulting precipitate, wash with water, and dry in a vacuum oven to yield **6-Methoxyquinoline-3-carboxylic acid**.

Spectroscopic Characterization

Accurate structural elucidation is paramount. While experimental spectra for **6-Methoxyquinoline-3-carboxylic acid** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and comparison to similar compounds. Researchers should obtain experimental data upon successful synthesis to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR:
 - Aromatic Protons: Signals are expected in the range of 7.0-9.0 ppm, appearing as multiplets and doublets, characteristic of the substituted quinoline ring system.[\[8\]](#)
 - Methoxy Protons ($-\text{OCH}_3$): A sharp singlet is anticipated around 3.8-4.0 ppm.[\[8\]](#)[\[9\]](#)
 - Carboxylic Acid Proton ($-\text{COOH}$): A broad singlet is expected in the downfield region of 10-13 ppm, the exact shift being dependent on solvent and concentration.[\[8\]](#)
- ^{13}C NMR:
 - Aromatic Carbons: Multiple signals are expected in the 110-160 ppm region.[\[10\]](#)
 - Methoxy Carbon ($-\text{OCH}_3$): A signal is anticipated around 55-60 ppm.
 - Carboxylic Acid Carbon ($-\text{COOH}$): A signal is expected in the range of 165-180 ppm.[\[10\]](#)

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded O-H group.[\[11\]](#)
- C-H Stretch (Aromatic and Methoxy): Signals are anticipated in the 2850-3100 cm^{-1} region.[\[11\]](#)
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm^{-1} .[\[11\]](#)
- C=C and C=N Stretches (Quinoline Ring): Multiple bands are expected in the 1500-1650 cm^{-1} region.
- C-O Stretch (Methoxy): A signal is anticipated in the 1050-1250 cm^{-1} region.[\[11\]](#)

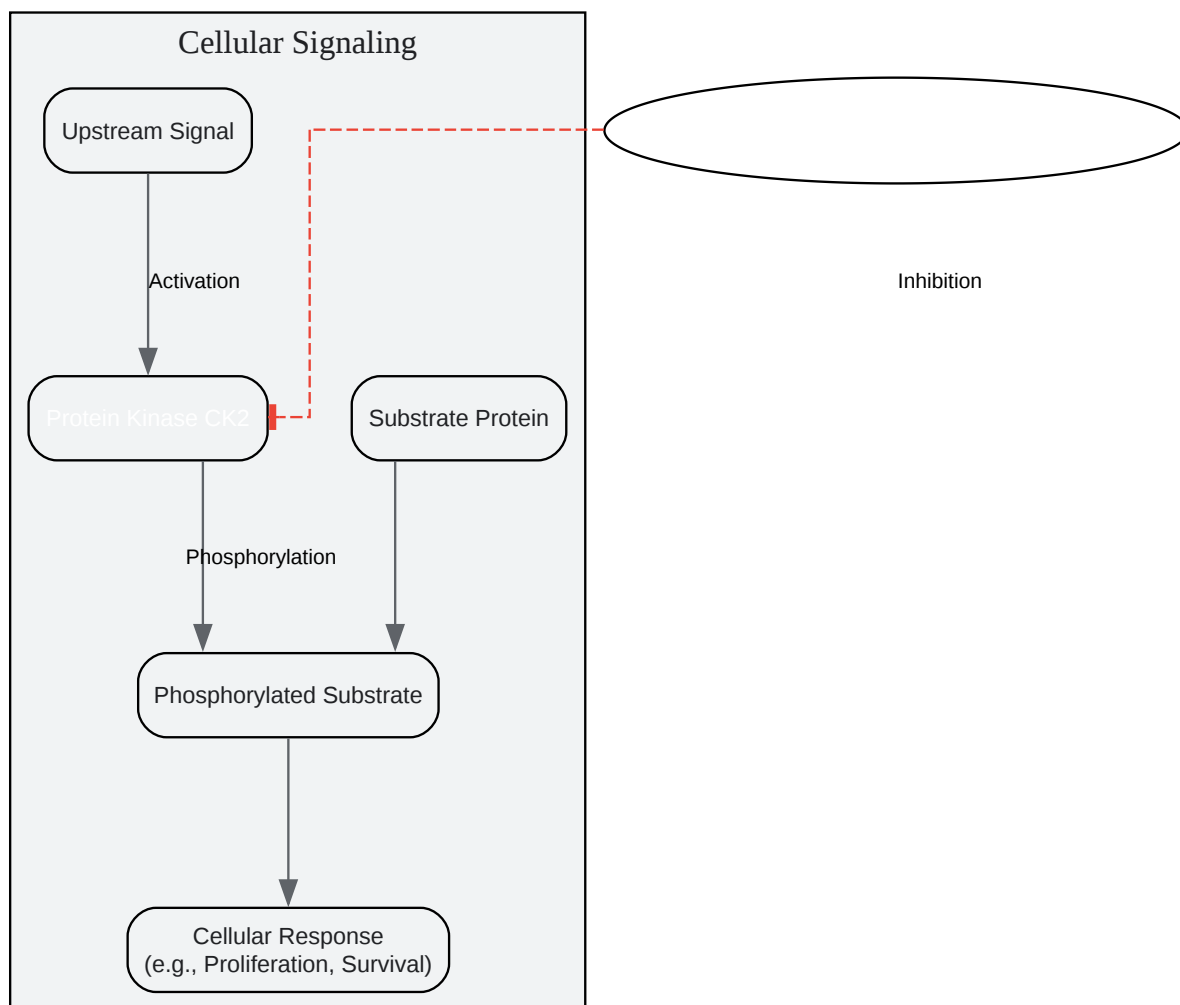
Mass Spectrometry (MS) (Predicted)

- Electrospray Ionization (ESI):
 - Positive Mode ($[\text{M}+\text{H}]^+$): Expected m/z of approximately 204.06.[\[12\]](#)
 - Negative Mode ($[\text{M}-\text{H}]^-$): Expected m/z of approximately 202.05.[\[12\]](#)

Applications in Drug Discovery and Research

Derivatives of 3-quinoline carboxylic acid have shown significant promise as inhibitors of Protein Kinase CK2, a serine/threonine kinase implicated in various diseases, including cancer. [\[4\]](#) The overexpression of CK2 is associated with tumor development and resistance to apoptosis.[\[4\]](#) Therefore, **6-Methoxyquinoline-3-carboxylic acid** serves as a valuable starting point for the design and synthesis of novel CK2 inhibitors.

Diagram of CK2's Role in a Signaling Pathway and Inhibition



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Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol provides a framework for determining the in vitro inhibitory activity of **6-Methoxyquinoline-3-carboxylic acid** or its derivatives against CK2.

- Objective: To determine the IC₅₀ value of the test compound against recombinant human CK2.
- Rationale: This assay directly measures the enzymatic activity of CK2 and allows for the quantification of inhibition, providing a robust and reproducible method for assessing compound potency.
- Materials:[\[13\]](#)[\[14\]](#)
 - Recombinant human CK2 holoenzyme ($\alpha 2\beta 2$)
 - Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
 - [γ -³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
 - Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
 - Test compound stock solution (in DMSO)
 - Phosphocellulose paper and scintillation counter (for radioactive assay) or plate reader (for luminescent assay)
- Procedure:[\[13\]](#)[\[14\]](#)
 - Prepare serial dilutions of the test compound in kinase buffer.
 - In a microplate or microcentrifuge tubes, combine the kinase buffer, recombinant CK2 enzyme, and the peptide substrate.
 - Add the various concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
 - Initiate the kinase reaction by adding ATP (e.g., [γ -³²P]ATP).
 - Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
 - Stop the reaction.

- For radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP, and measure the incorporated radioactivity using a scintillation counter.[14]
- For ADP-Glo™ assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a plate reader.[13]
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the Safety Data Sheet (SDS) for **6-Methoxyquinoline-3-carboxylic acid**.[6]

- Hazard Identification:
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.[6]
- Personal Protective Equipment (PPE):
 - Wear protective gloves, clothing, and eye/face protection.
 - Use in a well-ventilated area or under a fume hood.
- Handling and Storage:
 - Avoid contact with skin and eyes.

- Avoid formation of dust and aerosols.
- Store in a cool, dry, well-ventilated area in a tightly closed container.
- First Aid Measures:
 - If inhaled: Move person into fresh air.
 - In case of skin contact: Wash off with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - If swallowed: Rinse mouth with water.
 - In all cases, consult a physician.^[6]

Conclusion

6-Methoxyquinoline-3-carboxylic acid is a compound with significant potential as a building block in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This guide has provided a comprehensive overview of its fundamental properties, a detailed, adaptable synthesis protocol, and robust experimental procedures for evaluating its biological activity. By integrating theoretical knowledge with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to advance their research and contribute to the discovery of new medicines.

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